molecular formula C14H20N2O B6616618 N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide CAS No. 13993-02-7

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B6616618
CAS No.: 13993-02-7
M. Wt: 232.32 g/mol
InChI Key: LWJQUXGMHVZDSY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound with a complex structure that includes a piperidine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2-methylphenylacetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the methylphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(morpholin-1-yl)acetamide
  • N-(2-methylphenyl)-2-(azepan-1-yl)acetamide

Uniqueness

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a methylphenyl group

Properties

IUPAC Name

N-(2-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJQUXGMHVZDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877594
Record name N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13993-02-7
Record name N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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